Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Description
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a cyanomethylidene (=CH–CN) substituent at the 4-position. The cyanomethylidene group is a conjugated system with electron-withdrawing properties, which may enhance electrophilicity and reactivity in synthetic or biological contexts.
Properties
IUPAC Name |
tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZVPSAYHBSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571556 | |
| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197569-11-2 | |
| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a tert-butyl group and a cyanomethylidene substituent. Its chemical formula is CHNO, and it has a molecular weight of approximately 232.28 g/mol. The compound exhibits both lipophilic and polar characteristics, which may influence its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors. The cyanomethylidene group can engage in nucleophilic interactions, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction may result in altered cellular signaling pathways, contributing to its biological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that various piperidine derivatives were screened for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising activity against these pathogens, suggesting potential applications in treating bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, compounds with similar piperidine structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The cyanomethylidene moiety is hypothesized to play a role in enhancing cytotoxicity by interacting with key cellular proteins involved in apoptosis pathways .
Study on Enzyme Inhibition
A significant study focused on the inhibition of specific enzymes by piperidine derivatives, including this compound. The research outlined the compound's ability to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, indicating its potential as a lead compound in tuberculosis treatment .
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | MenA | 75% | |
| Piperidine derivative A | MenA | 60% | |
| Piperidine derivative B | MenA | 50% |
Cytotoxicity Assays
In cytotoxicity assays conducted on human cancer cell lines, this compound demonstrated a dose-dependent effect on cell viability. At concentrations above 10 µM, significant reductions in cell viability were observed, suggesting that the compound could be further developed as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate, may exhibit significant antitumor properties. Research has shown that compounds with similar structures can act as inhibitors for specific kinases involved in cancer progression, such as P21-activated kinase 1 (PAK1) . The ability to modify the piperidine scaffold allows for the development of targeted therapies for various cancers.
Case Study:
A study demonstrated that piperidine derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting PAK1, suggesting that this compound could be explored further as a potential anticancer agent .
1.2 Neuropharmacology
The piperidine ring is a common motif in neuropharmacological agents. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Organic Synthesis
2.1 Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic additions and cycloadditions.
Synthesis Example:
In synthetic pathways, this compound can be used to create novel heterocyclic compounds through reactions with electrophiles or other nucleophiles, expanding the library of available chemical entities for further research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent at Position 4 | Key Functional Features |
|---|---|---|
| This compound | Cyanomethylidene (=CH–CN) | Conjugated system; electron-withdrawing |
| Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | Cyano and 3-methylphenyl | Steric bulk; aromatic interaction potential |
| Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate | 4-Methylpentyl | Hydrophobic alkyl chain |
| Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate | 3-Chlorobenzyl | Halogenated aromatic group |
| Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate | Hydroxy(pyridinyl)methyl | Hydrogen-bonding capability |
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., cyano) may enhance binding to enzyme active sites, as seen in kinase inhibitors .
- Aromatic substituents (e.g., 3-chlorobenzyl in ) improve target affinity through π-π interactions.
- Hydrophobic chains (e.g., 4-methylpentyl in ) increase membrane permeability, critical for CNS-targeting drugs.
Preparation Methods
Protection of Piperidine Nitrogen with tert-Butyl Carbamate
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran.
- This step yields tert-butyl piperidine-1-carboxylate intermediates, which are more amenable to further functionalization.
Introduction of the Cyanomethylidene Group
- The cyanomethylidene substituent is introduced at the 4-position of the piperidine ring via condensation reactions with cyanomethyl reagents or via Knoevenagel-type condensations.
- A common approach involves the reaction of the 4-formyl or 4-acetyl piperidine derivative with malononitrile or related nitrile compounds under basic or acidic catalysis to form the cyanomethylidene moiety.
- Reaction conditions typically involve organic solvents such as acetone, ethyl acetate, or tetrahydrofuran, with temperatures ranging from ambient to 70°C over several hours to ensure complete conversion.
Alternative Synthetic Routes
- Some patents describe multi-step processes involving sulfonylation, nucleophilic substitution, and hydrogenation steps to achieve the desired compound with high purity and yield.
- For example, a process may start with a lactone intermediate, followed by sulfonyl chloride treatment, nucleophilic substitution with thiols, and subsequent hydrogenation to yield the protected piperidine derivative bearing the cyanomethylidene group.
Reaction Conditions and Solvents
| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|
| Boc Protection | Dichloromethane, THF | 0–25 °C | 1–4 hours | Base such as triethylamine used |
| Cyanomethylidene Introduction | Acetone, Ethyl acetate, THF | 30–70 °C | 18–30 hours | Catalysts or bases to facilitate condensation |
| Sulfonylation (if applicable) | Toluene, Acetone | -5 to 30 °C | 1–2 hours | Controlled addition to maintain temp |
| Nucleophilic Substitution | THF, DMF, NMP | 20–50 °C | Several hours | Thiols like 2-mercaptoacetic acid preferred |
| Hydrogenation (optional) | THF, t-butanol | 25–50 °C | 3–6 hours | Hydrogen gas or source used |
Research Findings and Optimization
- Yield and Purity: Optimized reaction conditions, including solvent choice and temperature control, significantly improve yield and purity. For example, acetone and ethyl acetate are preferred solvents for the cyanomethylidene introduction step due to their polarity and ability to dissolve reactants effectively.
- Reaction Monitoring: Techniques such as ^13C NMR spectroscopy are used to confirm the formation of the cyanomethylidene group and the integrity of the Boc protecting group. Characteristic chemical shifts for the nitrile carbon and carbamate carbonyl are monitored.
- Safety Considerations: The nitrile group requires careful handling due to potential toxicity. Reactions are typically conducted under inert atmosphere and with appropriate personal protective equipment.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Piperidine Nitrogen Protection | Di-tert-butyl dicarbonate, base, DCM/THF | Formation of tert-butyl carbamate intermediate |
| Cyanomethylidene Group Installation | Cyanomethyl reagent (e.g., malononitrile), base or acid catalyst, acetone/ethyl acetate, 30–70 °C | Formation of this compound |
| Optional Sulfonylation & Substitution | Sulfonyl chloride, thiols, THF/DMF, 20–50 °C | Intermediate functionalization for complex derivatives |
| Purification | Crystallization, filtration, washing | Product purity >95%, melting point 121–122 °C |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate?
Answer: The synthesis typically involves multi-step reactions. A foundational method starts with the formation of the piperidine backbone, followed by introducing the cyanomethylidene group. For example:
- Step 1: Reacting tert-butyl piperidine-1-carboxylate derivatives with cyanomethylating agents (e.g., cyanogen bromide or nitrile precursors) under controlled conditions .
- Step 2: Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) are critical to stabilize reactive intermediates during functionalization .
- Key Conditions: Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance reaction efficiency. Purification via column chromatography is standard .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- GC-MS: For volatile derivatives, retention time locking (e.g., using tetracosane) ensures reproducibility. Peaks at m/z 57, 83, and 93 are diagnostic for tert-butyl fragments .
- HPLC-TOF: Provides precise mass measurements (e.g., theoretical m/z 276.1838 vs. observed Δppm -1.34) to confirm molecular formula .
- FTIR-ATR: Key bands include C≡N stretches (~2200 cm⁻¹) and Boc carbonyl stretches (~1680 cm⁻¹) .
Cross-validation using NMR (¹³C for quaternary carbons) and elemental analysis is recommended for purity ≥98% .
Q. What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizers. Decomposition above 40°C may release toxic fumes (e.g., HCN) .
- Emergency Protocols: For spills, neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste channels .
Q. How does the cyanomethylidene group influence reactivity?
Answer: The electron-withdrawing cyanomethylidene group enhances electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions (e.g., with amines or thiols) . However, it also increases susceptibility to hydrolysis under acidic conditions, necessitating pH-controlled environments (pH 6–8) during reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve cyanomethylation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but require strict temperature control (20–25°C) to avoid side reactions .
- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. How should researchers resolve discrepancies in spectral data?
Answer:
- Case Study: If GC-MS and HPLC-TOF data conflict (e.g., unexpected m/z peaks), perform 2D NMR (HSQC/HMBC) to confirm connectivity. For example, a spurious peak at m/z 120 might indicate de-Boc byproducts .
- Synthesis Controls: Compare spectra with intermediates (e.g., tert-butyl piperidine-1-carboxylate) to identify contamination sources .
Q. What mechanistic insights exist for its participation in photoredox reactions?
Answer: Under visible light (450 nm), the compound undergoes deboronative radical coupling (e.g., with aryl boronic esters). The cyanomethylidene group stabilizes radical intermediates, enabling cyclopropane or cyclobutane formation via polar cyclization cascades . Key parameters:
- Catalyst: 4CzIPN (5 mol%) in DMSO.
- Quenching: Use LiClO₄ to stabilize transient intermediates .
Q. What strategies mitigate poor solubility in aqueous media for biological assays?
Answer:
Q. How can environmental impacts be minimized during disposal?
Answer:
- Biodegradation Studies: Aerobic microbial degradation (e.g., Pseudomonas spp.) reduces cyanide release. Monitor LC₅₀ values for aquatic toxicity .
- Waste Treatment: Incineration at >1000°C with alkaline scrubbers neutralizes HCN emissions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
